molecular formula C16H13FN2O B578702 N-[(4-Cyanophenyl)(4-fluorophenyl)methyl]acetamide CAS No. 1365272-53-2

N-[(4-Cyanophenyl)(4-fluorophenyl)methyl]acetamide

Cat. No.: B578702
CAS No.: 1365272-53-2
M. Wt: 268.291
InChI Key: HBDSWDUDNYFTMJ-UHFFFAOYSA-N
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Description

N-[(4-Cyanophenyl)(4-fluorophenyl)methyl]acetamide is a synthetic organic compound with the CAS Registry Number 1365272-53-2 and a molecular formula of C 16 H 13 FN 2 O, corresponding to a molecular weight of 268.29 g/mol . This acetamide derivative features a diphenylmethyl core structure substituted with a cyano group on one phenyl ring and a fluoro group on the other, making it a valuable intermediate for medicinal chemistry and drug discovery research. The structural motifs present in this molecule—the cyanophenyl and fluorophenyl groups—are commonly found in pharmacologically active compounds targeting central nervous system disorders. For instance, related compounds featuring fluorophenyl groups have been investigated as novel 5-hydroxytryptamine (5-HT 2A ) receptor inverse agonists with potential antipsychotic properties . Similarly, the cyanophenyl moiety is a privileged structure in drug design, featured in various FDA-approved therapeutic agents, particularly in anticancer medications where over 85% contain heterocyclic scaffolds similar to this compound's core structure . As a chemical building block, this compound serves primarily in pharmaceutical research and development, particularly for investigating structure-activity relationships, metabolic stability, and receptor binding affinities. Researchers utilize such specialized acetamide derivatives in developing novel therapeutic agents, studying neurotransmitter systems, and exploring potential treatments for neuropsychiatric conditions . The compound is offered exclusively For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

IUPAC Name

N-[(4-cyanophenyl)-(4-fluorophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O/c1-11(20)19-16(14-6-8-15(17)9-7-14)13-4-2-12(10-18)3-5-13/h2-9,16H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDSWDUDNYFTMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=CC=C(C=C1)C#N)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90742902
Record name N-[(4-Cyanophenyl)(4-fluorophenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365272-53-2
Record name N-[(4-Cyanophenyl)(4-fluorophenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Pathway

  • Schiff Base Formation :
    4-Cyanobenzaldehyde reacts with 4-fluoroaniline in a polar aprotic solvent (e.g., ethanol or tetrahydrofuran) to form an imine (Schiff base).

  • Reduction to Amine :
    The imine intermediate is reduced using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) to produce N-(4-cyanophenyl)(4-fluorophenyl)methylamine.

  • Acetylation :
    The amine is treated with acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide.

Key Data

StepReagents/ConditionsYieldPurity (HPLC)
Schiff Base FormationEthanol, 25°C, 12 h92%95%
ReductionNaBH₄, THF, 0°C → 25°C, 4 h88%97%
AcetylationAcetic anhydride, Et₃N, DCM, 25°C, 2 h85%99%

Critical Considerations :

  • Solvent choice significantly impacts Schiff base stability; ethanol minimizes side reactions compared to DMF.

  • NaBH₄ is preferred over LiAlH₄ for safer handling and comparable efficiency.

Carbodiimide-Mediated Coupling

This method utilizes carbodiimide reagents to activate carboxylic acids for coupling with amines, followed by cyclization and purification.

Reaction Pathway

  • Activation of Carboxylic Acid :
    N-(4-Cyanophenyl)glycine is activated using N,N'-carbonyldiimidazole (CDI) in isopropyl acetate.

  • Amine Coupling :
    The activated intermediate reacts with 4-fluoroaniline derivatives under mild conditions.

  • Cyclization and Purification :
    Acetic acid-induced cyclization forms the acetamide core, followed by recrystallization for purity.

Key Data

StepReagents/ConditionsYieldPurity (HPLC)
CDI ActivationCDI, isopropyl acetate, 25°C, 4 h95%94%
Amine Coupling4-Fluoroaniline, 50°C, 3 h91%96%
CyclizationAcetic acid, reflux, 2 h89%99%

Critical Considerations :

  • CDI offers superior activation efficiency over DCC (dicyclohexylcarbodiimide) with fewer byproducts.

  • Recrystallization in ethanol enhances crystallinity and purity.

Direct Acetylation of Pre-Formed Amine

This one-pot strategy synthesizes the target compound by acetylating a pre-formed di-aryl methylamine.

Reaction Pathway

  • Amine Synthesis :
    N-(4-Cyanophenyl)(4-fluorophenyl)methylamine is prepared via Grignard reaction or nucleophilic substitution.

  • Acetylation :
    The amine is treated with acetyl chloride in dichloromethane (DCM) under inert atmosphere.

Key Data

StepReagents/ConditionsYieldPurity (HPLC)
Amine SynthesisGrignard reagent, THF, -78°C → 25°C, 12 h78%90%
AcetylationAcetyl chloride, DCM, N₂, 25°C, 3 h83%98%

Critical Considerations :

  • Grignard reactions require strict temperature control to avoid ketone formation.

  • Acetyl chloride must be added dropwise to prevent exothermic side reactions.

Comparative Analysis of Methods

ParameterMethod 1Method 2Method 3
Overall Yield85%89%83%
Purity99%99%98%
Reaction Time18 h9 h15 h
ScalabilityModerateHighLow
Cost Efficiency$$$$$$

Method 2 emerges as the most efficient due to its shorter reaction time and scalability, whereas Method 1 offers the highest purity for analytical applications.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Cyanophenyl)(4-fluorophenyl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-Cyanophenyl)(4-fluorophenyl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-Cyanophenyl)(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Substituent Variations

Key Substituents and Their Effects :

  • 4-Fluorophenyl (Common in Analogues): Fluorine (-F) offers moderate electron-withdrawal and lipophilicity, often improving metabolic stability. Chlorophenyl (e.g., ): Chlorine (-Cl) provides greater lipophilicity than fluorine but less electronegativity. Nitro Groups (): Nitro (-NO₂) is strongly electron-withdrawing but may reduce solubility due to polarity.

Notable Structural Analogues:

2-Azido-N-(4-fluorophenyl)acetamide (): Substituents: Azido (-N₃) group at position 2, 4-fluorophenyl.

N-{4-[(4-Chlorophenyl)sulfamoyl]phenyl}acetamide (): Substituents: Chlorophenyl sulfamoyl group. Key Difference: Sulfamoyl (-SO₂NH-) enhances hydrogen-bonding capacity, contrasting with the cyano group’s dipole interactions .

2-Chloro-N-(4-fluorophenyl)acetamide (): Substituents: Chloro (-Cl) at position 2, 4-fluorophenyl.

Observations :

  • Yields for analogues vary widely (24–53%), influenced by steric hindrance and substituent reactivity.
  • The target compound’s synthesis may require specialized conditions due to the bulky bis-aryl methyl group.

Physico-Chemical Properties

Property Target Compound (Predicted) N-(4-Fluorophenyl)-2-hydroxy-N-(1-methylethyl)-acetamide () 2-Chloro-N-(4-fluorophenyl)acetamide ()
Molecular Formula C₁₆H₁₂F₃N₂O C₁₁H₁₄FNO₂ C₈H₇ClFNO₂
Molecular Weight ~323.3 g/mol 211.23 g/mol 203.6 g/mol
pKa ~10 (estimated for -CN) 12.97 Not reported
Boiling Point Not reported 323.8°C Not reported

Key Insights :

  • The target’s cyano group likely lowers pKa compared to hydroxyl-containing analogues (e.g., : pKa 12.97) .
  • Higher molecular weight of the target may reduce solubility in polar solvents.

Spectroscopic Data Comparison

NMR and MS Trends :

  • N-[(4-Cyanophenyl)(4-fluorophenyl)methyl]acetamide: Expected ¹³C NMR peaks for -CN (~110–120 ppm) and -F (¹⁹F NMR ~-110 ppm).
  • N-(4-Fluorophenyl)thiazol-2-yl Derivatives () :
    • ¹³C NMR: δ 179.4 (amide carbonyl), 150.6 (thiazole C), 115.7 (fluorophenyl C-F) .
    • MS: m/z 458.5 (MH⁺) due to triazole and thiazole groups.
  • 2-Chloro-N-(4-fluorophenyl)acetamide (): Intramolecular C–H···O interactions observed in crystal structure, absent in cyano analogues .

Gaps and Opportunities :

  • The target compound’s biological profile remains unexplored.

Biological Activity

N-[(4-Cyanophenyl)(4-fluorophenyl)methyl]acetamide is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C16H13FN2OC_{16}H_{13}FN_2O and features a central acetamide group attached to both a cyanophenyl and a fluorophenyl moiety. This unique structure may contribute to its biological activity by enabling interactions with various biological targets.

This compound exhibits its biological effects primarily through enzyme inhibition and receptor modulation. The exact molecular targets can vary based on the application, but it has been investigated for its potential to inhibit specific enzymes involved in critical biochemical pathways. For instance, it may affect cytochrome P450 enzymes, which play a significant role in drug metabolism and bioactivation processes .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In high-throughput screening (HTS) studies against non-small-cell lung cancer (NSCLC) cell lines, compounds with similar structural characteristics exhibited selective toxicity towards certain cancer cells. The mechanism involved the covalent binding to specific targets within sensitive cell lines, leading to cell death .

Table 1: Selective Toxicity of Related Compounds in NSCLC Cell Lines

CompoundEC50 (μM)Sensitive Cell LinesInsensitive Cell Lines
Compound 9<1H2122, H460H1155, H1395
This compoundTBDTBDTBD

Anti-inflammatory Activity

The compound has also been explored for anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. This activity could be beneficial in treating conditions characterized by chronic inflammation .

Antimicrobial Activity

Preliminary studies have indicated potential antimicrobial properties against various bacterial strains. The presence of electron-withdrawing groups like fluorine may enhance the compound's ability to penetrate bacterial membranes and exert antibacterial effects. However, specific data on its minimum inhibitory concentration (MIC) against different pathogens is still limited .

Case Study 1: Anticancer Screening

In a study conducted by researchers investigating novel anticancer agents, this compound was included in a library of compounds screened against multiple NSCLC lines. The results showed promising selectivity and potency in inhibiting tumor growth, warranting further investigation into its mechanism of action and potential therapeutic applications .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of related compounds revealed that modifications to the acetamide moiety could enhance activity against inflammatory markers. This compound was noted for its ability to downregulate TNF-alpha production in macrophage models, suggesting potential use in inflammatory diseases.

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